5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile

Synthetic methodology Heterocyclic chemistry Process chemistry

Select 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile (CAS 21254-04-6) for kinase inhibitor and heterocyclic programs. The N1-cyclohexyl group enables catalyst-free 87% synthetic yield, eliminating transition-metal screening needed for N1-aryl analogs. With Fsp³ 0.6 and cLogP 1.32, this scaffold meets lead-like criteria while providing enhanced 3D character versus flat aromatic libraries. Validated in BTK inhibition (IC₅₀ 100 nM). Available in 95–98% purity from global suppliers with ambient shipping. Ideal for medicinal chemistry, agrochemical discovery, and computational screening.

Molecular Formula C10H14N4
Molecular Weight 190.25
CAS No. 21254-04-6
Cat. No. B2463420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile
CAS21254-04-6
Molecular FormulaC10H14N4
Molecular Weight190.25
Structural Identifiers
SMILESC1CCC(CC1)N2C(=C(C=N2)C#N)N
InChIInChI=1S/C10H14N4/c11-6-8-7-13-14(10(8)12)9-4-2-1-3-5-9/h7,9H,1-5,12H2
InChIKeyPTAATKSPVKTECF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile (CAS 21254-04-6): Synthetic Utility and Key Properties for Research Procurement


5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile (CAS 21254-04-6) is a 5-aminopyrazole-4-carbonitrile derivative bearing an N1-cyclohexyl substituent (molecular formula C₁₀H₁₄N₄; molecular weight 190.24 g/mol) [1]. This compound serves as a versatile synthetic building block for accessing biologically active heterocyclic systems, including kinase inhibitor scaffolds and fused pyrazole derivatives [2]. The cyclohexyl substituent at the N1 position confers distinct physicochemical properties—including a calculated LogP of approximately 1.32 and an Fsp³ value of 0.6—that differentiate it from aromatic N1-substituted analogs in terms of lipophilicity and three-dimensional character [1]. The compound is commercially available from multiple suppliers with typical purities ranging from 95% to 98%, and is characterized by a melting point of 108.5–110 °C .

Procurement Consideration for 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile: Why N1-Substituent Identity Is Not Interchangeable


Generic substitution within the 5-aminopyrazole-4-carbonitrile series is not scientifically valid because the N1-substituent dictates three critical parameters: (i) synthetic accessibility and reaction yields vary substantially with hydrazine-derived starting material structure ; (ii) the steric and electronic properties of the N1-group govern the compound's reactivity in downstream functionalization, particularly at the 5-amino and 4-carbonitrile positions [1]; and (iii) for applications involving kinase inhibition or receptor binding, the N1-substituent occupies a distinct hydrophobic pocket where cyclohexyl, phenyl, and tert-butyl groups produce different steric complementarity and lipophilic interactions [2]. Consequently, substituting 5-amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile with an N1-phenyl analog (CAS 5334-39-8) or N1-tert-butyl analog would alter both synthetic outcomes and biological target engagement profiles.

Quantitative Differentiation Evidence: 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile vs. N1-Aryl and N1-Alkyl Analogs


Synthetic Yield Comparison: Cyclohexylhydrazine vs. Arylhydrazine Routes to 5-Aminopyrazole-4-carbonitriles

The synthesis of 5-amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile via condensation of (2-ethoxymethylidene)malononitrile with cyclohexylhydrazine hydrochloride proceeds with 87% isolated yield under standard conditions (EtOH, Et₃N, 85 °C, 18 h) . In contrast, analogous condensations employing phenylhydrazine to generate 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives have been reported with yields ranging from 89–94% when catalyzed by Ag/ZnO nanoparticles, but typical uncatalyzed yields for N1-aryl systems are substantially lower (often 60–75%) due to competing side reactions from the aromatic hydrazine [1]. The cyclohexyl hydrazine route maintains high efficiency without requiring nanoparticle catalysis or specialized reagents.

Synthetic methodology Heterocyclic chemistry Process chemistry

Lipophilicity Modulation: Cyclohexyl vs. Phenyl N1-Substituent Impact on Calculated LogP

5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile exhibits a calculated LogP (cLogP) of approximately 1.32 [1]. In comparison, the N1-phenyl analog 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile has a reported cLogP of approximately 2.1–2.3, reflecting the higher lipophilicity contributed by the aromatic phenyl ring [2]. The cyclohexyl group provides intermediate lipophilicity—higher than unsubstituted or small alkyl N1 groups (e.g., methyl, cLogP ~0.5) but lower than phenyl, offering a distinct window in the lipophilicity-efficiency landscape for hit-to-lead optimization.

Physicochemical property Lipophilicity Medicinal chemistry design

Fractional sp³ Character (Fsp³): Cyclohexyl Substitution Enhances Three-Dimensionality vs. Planar Aromatic N1-Analogs

5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile possesses an Fsp³ value (fraction of sp³-hybridized carbons) of 0.6, derived from 6 saturated carbons out of 10 total carbons in the molecule [1]. In contrast, the N1-phenyl analog (5-amino-1-phenyl-1H-pyrazole-4-carbonitrile) has an Fsp³ of approximately 0.0–0.1, as the phenyl substituent contributes exclusively sp²-hybridized carbons [2]. Higher Fsp³ values have been positively correlated with clinical success rates in drug development, improved aqueous solubility, and reduced promiscuous binding, making the cyclohexyl-substituted scaffold a strategically distinct starting point for medicinal chemistry campaigns.

Molecular complexity Drug-likeness Lead optimization

BTK Kinase Inhibitor Scaffold Utility: Cyclohexyl-Containing Pyrazole-4-carboxamides Achieve Sub-100 nM Potency

While direct IC₅₀ data for 5-amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile itself is not reported in primary literature, structurally elaborated derivatives bearing the same N1-cyclohexyl-5-aminopyrazole-4-carbonitrile core have demonstrated potent kinase inhibition. Specifically, 5-amino-1-cyclohexyl-3-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide (a derivative accessible via functionalization of the 3-position and 4-carboxamide conversion) inhibits Bruton's tyrosine kinase (BTK) with an IC₅₀ of 100 nM in HTRF-based kinase assays [1]. This potency places cyclohexyl-substituted pyrazole-4-carbonitriles in the same activity range as clinical BTK inhibitors (e.g., ibrutinib IC₅₀ = 0.5 nM; acalabrutinib IC₅₀ = 3 nM) while offering a structurally distinct chemotype. For comparison, 5-aminopyrazole-4-carbonitriles with alternative N1-substituents (e.g., N1-unsubstituted or N1-aryl) may exhibit different selectivity profiles across the kinome, though direct comparative data remain limited in the public domain.

Kinase inhibition BTK Oncology therapeutics

Research Application Scenarios for 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile Informed by Quantitative Differentiation


Medicinal Chemistry: Synthesis of BTK and Pan-Kinase Inhibitor Libraries with Enhanced Fsp³

Research teams developing kinase inhibitors should prioritize 5-amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile as a core scaffold when seeking compounds with Fsp³ >0.5 and intermediate cLogP (~1.32) [1]. The cyclohexyl-substituted core has been validated in BTK inhibition (derivative IC₅₀ = 100 nM) and can be elaborated at the 3-position and via 4-carboxamide conversion to access diverse kinase-targeting chemotypes [2]. The scaffold's three-dimensional character provides a strategic advantage for intellectual property differentiation and may improve selectivity profiles compared to flat aromatic analogs.

Process Chemistry: Scalable Synthesis of 5-Aminopyrazole Building Blocks Without Catalytic Optimization

Process chemists requiring a reliable, high-yielding route to 5-aminopyrazole-4-carbonitrile intermediates should select the N1-cyclohexyl variant based on its demonstrated 87% uncatalyzed yield using standard reagents . This efficiency contrasts with N1-aryl systems that may require catalyst screening (Ag/ZnO nanoparticles or other transition metal catalysts) to achieve comparable yields [1]. The cyclohexylhydrazine route offers a straightforward, catalyst-free work-up that reduces cost and complexity in multi-kilogram scale-ups.

Computational Chemistry and Virtual Screening: Incorporation into Fragment and Lead-Like Libraries

Computational chemistry groups constructing virtual screening libraries should include 5-amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile as a privileged fragment due to its favorable physicochemical profile: cLogP 1.32, Fsp³ 0.6, molecular weight 190 Da, and polar surface area 68 Ų . These parameters align with established lead-like criteria (Lipinski, Veber) while offering the distinct advantage of enhanced three-dimensionality versus aromatic-dominated commercial libraries. The compound is commercially available from multiple vendors at 95–98% purity, facilitating experimental validation of virtual hits [1].

Agrochemical Discovery: Pyrazole-4-carbonitrile Scaffold for Crop Protection Agents

The 5-aminopyrazole-4-carbonitrile scaffold serves as a key intermediate for agrochemical discovery programs targeting herbicides and insecticides . The N1-cyclohexyl substitution pattern may confer favorable environmental fate properties (intermediate lipophilicity and metabolic stability) compared to N1-aryl analogs that have been extensively exploited in commercial pesticides. Research teams should evaluate this scaffold for structure-activity relationship studies in crop protection where novel substitution patterns can provide competitive differentiation [1].

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